1-(8-Bromonaphthalen-2-yl)ethan-1-one
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Overview
Description
1-(8-Bromonaphthalen-2-yl)ethan-1-one is an organic compound with the molecular formula C12H9BrO It is a brominated derivative of naphthalene, characterized by the presence of a bromine atom at the 8th position and an ethanone group at the 1st position of the naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(8-Bromonaphthalen-2-yl)ethan-1-one can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by Friedel-Crafts acylation. The bromination step typically uses bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The resulting bromonaphthalene is then subjected to Friedel-Crafts acylation using acetyl chloride (CH3COCl) and a Lewis acid catalyst like aluminum chloride (AlCl3) to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(8-Bromonaphthalen-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ethanone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction Reactions: The ethanone group can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of various substituted naphthalenes.
Oxidation: Formation of naphthalene carboxylic acids.
Reduction: Formation of naphthalen-2-yl ethanol.
Scientific Research Applications
1-(8-Bromonaphthalen-2-yl)ethan-1-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(8-Bromonaphthalen-2-yl)ethan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and ethanone group can influence the compound’s binding affinity and specificity, affecting various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Bromonaphthalen-1-yl)ethanone
- 1-(5-Bromopyridin-2-yl)ethan-1-one
- 1,2-Bis(4-bromophenyl)ethanone
Uniqueness
1-(8-Bromonaphthalen-2-yl)ethan-1-one is unique due to the specific positioning of the bromine atom and ethanone group on the naphthalene ring. This structural arrangement can result in distinct chemical reactivity and biological activity compared to other brominated naphthalenes or ethanones.
Properties
Molecular Formula |
C12H9BrO |
---|---|
Molecular Weight |
249.10 g/mol |
IUPAC Name |
1-(8-bromonaphthalen-2-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)10-6-5-9-3-2-4-12(13)11(9)7-10/h2-7H,1H3 |
InChI Key |
SARCUFLZZKBPFI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC2=C(C=CC=C2Br)C=C1 |
Origin of Product |
United States |
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